molecular formula C26H18N2O2S B14018068 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid

2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid

Cat. No.: B14018068
M. Wt: 422.5 g/mol
InChI Key: KKQUCFHNVYLWDR-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid is an organic compound with the molecular formula C26H18N2O2S. This compound is known for its unique structural properties, which include a cyano group, a thiophene ring, and a diphenylamino group. These features make it an important molecule in various scientific research fields, particularly in the development of dye-sensitized solar cells (DSSCs) and nonlinear optical materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding, while the diphenylamino group can engage in π-π interactions. These interactions facilitate the compound’s role in various applications, such as enhancing the efficiency of DSSCs by promoting electron transfer .

Comparison with Similar Compounds

Similar Compounds

  • α-Cyano-5-[4-(diphenylamino)phenyl]thiophene-2-acrylic acid
  • 3-(5-(3-(4-(bis(4-methoxyphenyl)amino)phenyl)-10-octyl-10H-phenothiazin-7-yl)thiophen-2-yl)-2-cyanoacrylic acid
  • 3-(5-(3-(4-(diphenylamino)phenyl)-10-octyl-10H-phenothiazin-7-yl)thiophen-2-yl)-2-cyanoacrylic acid

Uniqueness

2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid is unique due to its combination of a cyano group, a thiophene ring, and a diphenylamino group. This combination imparts distinct electronic properties, making it highly effective in applications like DSSCs and nonlinear optical materials .

Properties

Molecular Formula

C26H18N2O2S

Molecular Weight

422.5 g/mol

IUPAC Name

(E)-2-cyano-3-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C26H18N2O2S/c27-18-20(26(29)30)17-24-15-16-25(31-24)19-11-13-23(14-12-19)28(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H,(H,29,30)/b20-17+

InChI Key

KKQUCFHNVYLWDR-LVZFUZTISA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)/C=C(\C#N)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.